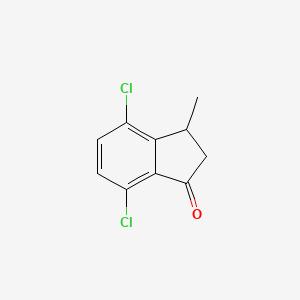

4,7-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMDBBGROHZXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C=CC(=C12)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Retrosynthetic Analysis of 4,7 Dichloro 3 Methyl 2,3 Dihydro 1h Inden 1 One

Strategic Approaches to the Indenone Core

The construction of the fundamental indanone ring system is the cornerstone of the synthesis. Various methodologies have been developed for this purpose, primarily involving the formation of the five-membered carbocyclic ring fused to a benzene (B151609) ring.

The most prevalent methods for constructing the indanone core are intramolecular Friedel-Crafts reactions and Nazarov cyclizations. nih.govd-nb.info

Intramolecular Friedel-Crafts Acylation: This is a classic and widely used method for forming the indanone ring. wikipedia.orgorganic-chemistry.org It involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. beilstein-journals.org The reaction is typically promoted by a strong Brønsted or Lewis acid, such as polyphosphoric acid (PPA), sulfuric acid, or aluminum chloride (AlCl₃). beilstein-journals.orgd-nb.info The acid activates the carboxylic acid or acyl chloride, generating an acylium ion which then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution to close the five-membered ring. mdpi.com The choice of acid can influence the regioselectivity of the cyclization, particularly with substituted aromatic rings. d-nb.info

Nazarov Cyclization: The Nazarov cyclization is another powerful tool for synthesizing five-membered rings, specifically cyclopentenones, which are precursors to indanones. organic-chemistry.orgwikipedia.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org For the synthesis of indanones, the divinyl ketone substrate would incorporate the aromatic ring as part of one of the vinyl groups. Lewis acids are common catalysts for this transformation. organic-chemistry.org Recent advancements have focused on developing catalytic and asymmetric versions of the Nazarov cyclization to control stereochemistry. nih.govhawaii.edu

| Cyclization Method | Typical Precursor | Catalyst/Reagent | Key Features |

| Friedel-Crafts Acylation | 3-Arylpropionic Acid / Acyl Chloride | AlCl₃, H₂SO₄, PPA | Widely applicable, regioselectivity can be an issue with substituted arenes. beilstein-journals.orgd-nb.info |

| Nazarov Cyclization | Divinyl Ketone | Lewis Acids (e.g., FeCl₃, BF₃·OEt₂) | Forms a cyclopentenone ring, potential for stereocontrol. organic-chemistry.orgwikipedia.org |

| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated Aryl Iodide | Pd Catalyst, CO gas | Good yields for various substituted indanones. organic-chemistry.org |

When the target molecule contains halogen substituents on the aromatic ring, it is often advantageous to employ precursors that already incorporate these halogens. This strategy avoids potentially harsh or unselective late-stage halogenation steps.

The intramolecular Friedel-Crafts acylation is well-suited for halogenated precursors. For instance, the cyclization of 3-(2-bromophenyl)propionic acid can be achieved using n-butyllithium at low temperatures to form 1-indanone (B140024). nih.gov Similarly, a 3-(dihalophenyl)propionic acid can be envisioned as a direct precursor to a dihaloindanone. The synthesis of 5-chloro-1-indanone, for example, can be achieved from 3-chlorophenylpropionic acid. researchgate.net

Ring-closing metathesis (RCM) has also emerged as a versatile method for constructing cyclic systems. nih.gov While less common for simple indanones, it can be applied to more complex systems. A diene precursor containing a halogenated aromatic moiety could undergo RCM using a ruthenium catalyst (e.g., Grubbs catalyst) to form the five-membered ring. nih.gov

Construction of the Dichloro-Substituted Indenone System

A critical aspect of synthesizing 4,7-dichloro-3-methyl-2,3-dihydro-1H-inden-1-one is the precise placement of the two chlorine atoms at the C4 and C7 positions of the indanone core. This can be accomplished either by chlorinating a pre-formed indanone or by starting the synthesis with a dichlorinated aromatic precursor.

Direct chlorination of an unsubstituted 1-indanone via electrophilic aromatic substitution would likely lead to a mixture of products. The regiochemical outcome is governed by the directing effects of the alkyl portion and the carbonyl group of the indanone ring. The carbonyl group is deactivating and meta-directing, while the fused alkyl ring is activating and ortho-, para-directing. This complex interplay makes achieving a specific 4,7-dichloro pattern in a single step challenging.

A more efficient and regiochemically unambiguous strategy is to begin the synthesis with an aromatic starting material that already contains the desired 2,5-dichloro substitution pattern. For the target molecule, a logical precursor would be 3-(2,5-dichlorophenyl)butanoic acid .

The synthesis of this precursor could start from 2,5-dichloroacetophenone. A Wittig or Horner-Wadsworth-Emmons reaction could install the necessary carbon chain, followed by reduction of the double bond. Intramolecular Friedel-Crafts acylation of 3-(2,5-dichlorophenyl)butanoic acid or its acyl chloride would then lead directly to the this compound. The chlorine atoms at the 2 and 5 positions of the phenyl ring would direct the cyclization to the 6-position, which is sterically accessible and electronically favored, thus forming the desired 4,7-dichloroindanone skeleton. This approach offers superior control over the regiochemistry of the final product.

| Halogenation Strategy | Description | Advantages | Disadvantages |

| Late-Stage Chlorination | Direct electrophilic chlorination of the indanone core. | Potentially fewer steps if selective. | Poor regioselectivity, formation of isomeric mixtures. |

| Precursor Design | Start with a pre-halogenated aromatic compound (e.g., 2,5-dichlorotoluene (B98588) derivative). | Excellent control of regiochemistry. researchgate.net | May require a longer synthetic route to prepare the necessary precursor. |

Introduction and Stereocontrol of the Methyl Group at C3

The final key transformation is the introduction of the methyl group at the C3 position. The retrosynthetic analysis suggests two primary pathways: direct alkylation of a pre-formed 4,7-dichloroindanone or, more strategically, a conjugate addition to a corresponding indenone intermediate.

If the Friedel-Crafts cyclization is performed on a precursor like 3-(2,5-dichlorophenyl)propionic acid (without the methyl group), it would yield 4,7-dichloro-1-indanone. Subsequent introduction of the methyl group could be attempted, but direct alkylation at C3 is difficult. Standard enolate alkylation would occur preferentially at the more acidic C2 position.

A more effective strategy involves creating an α,β-unsaturated system to act as a Michael acceptor. The 4,7-dichloro-1-indanone could be converted to 4,7-dichloro-1H-inden-1-one . This intermediate is an excellent substrate for conjugate addition (also known as Michael or 1,4-addition). wikipedia.orgmasterorganicchemistry.com

The reaction of 4,7-dichloro-1H-inden-1-one with a methyl nucleophile would selectively add the methyl group to the C3 position. libretexts.org Organocuprates, such as lithium dimethylcuprate (LiMe₂Cu), are ideal reagents for this transformation as they are known to favor 1,4-addition over 1,2-addition to the carbonyl group. youtube.com

Stereocontrol: The conjugate addition of the methyl group creates a stereocenter at C3. In the absence of a chiral influence, a racemic mixture of (R)- and (S)-4,7-dichloro-3-methyl-2,3-dihydro-1H-inden-1-one would be formed. Achieving stereocontrol would require the use of a chiral auxiliary on the indenone substrate or the use of a chiral copper catalyst system. Asymmetric conjugate addition is a well-established field, and various chiral ligands can be employed to induce enantioselectivity in the addition of organometallic reagents to enones. organic-chemistry.org

| Method for C3-Methylation | Reagent | Key Features |

| Conjugate Addition | Lithium Dimethylcuprate (LiMe₂Cu) | Highly selective for 1,4-addition to the indenone intermediate. libretexts.orgyoutube.com |

| Asymmetric Conjugate Addition | Organocuprate + Chiral Ligand | Allows for the stereocontrolled synthesis of a single enantiomer. organic-chemistry.org |

Enantioselective Synthesis Pathways for this compound

Achieving the enantioselective synthesis of this compound, where one enantiomer is produced in excess over the other, is a key objective. While specific methods for this exact compound are not extensively documented, several general strategies for the enantioselective synthesis of related 3-substituted indanones can be adapted.

One prominent approach is the asymmetric intramolecular Michael addition . This reaction can be facilitated by chiral organocatalysts, which create a chiral environment for the cyclization of a suitable precursor. For instance, a prochiral enone tethered to a nucleophilic moiety can undergo cyclization to form the indanone ring with high enantioselectivity. The catalyst, often a chiral amine or a bifunctional catalyst containing both a Brønsted acid and a Brønsted base moiety, activates the substrate and controls the facial selectivity of the intramolecular attack.

Another powerful technique is the transition metal-catalyzed asymmetric cyclization . For example, a rhodium-catalyzed asymmetric intramolecular 1,4-addition of a boronic acid derivative to an α,β-unsaturated ketone precursor can yield chiral 3-substituted indanones with high enantiomeric excess. The use of chiral phosphine (B1218219) ligands is crucial for inducing asymmetry in these transformations. Similarly, nickel-catalyzed reductive cyclizations of enones have demonstrated high enantiomeric induction in the synthesis of various indanones.

A hypothetical retrosynthetic analysis for an enantioselective synthesis of this compound could involve disconnecting the C2-C3 bond, leading back to a substituted 2-halocinnamic acid derivative. This precursor could then be subjected to an enantioselective Heck-type cyclization.

| Enantioselective Strategy | Precursor Type | Key Transformation | Anticipated Outcome |

| Asymmetric Intramolecular Michael Addition | Prochiral enone with a tethered nucleophile | Organocatalyzed cyclization | High enantiomeric excess of the target indanone |

| Rhodium-Catalyzed Asymmetric 1,4-Addition | α,β-Unsaturated ketone with a boronic acid moiety | Intramolecular cyclization with a chiral phosphine ligand | Enantioenriched 3-methyl-indanone |

| Nickel-Catalyzed Reductive Cyclization | Substituted enone | Asymmetric hydroarylation | High enantiomeric induction |

Diastereoselective Approaches in Synthesis

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is known as diastereoselectivity. For derivatives of this compound that may possess an additional stereocenter, diastereoselective synthesis becomes critical.

One strategy to achieve diastereoselectivity is through a tandem [2+2] cycloaddition and Nazarov reaction . This approach can be used to form 2,3-disubstituted indanones with excellent diastereoselectivity. The reaction of an alkyne and an acetal, promoted by a Lewis acid, can initiate a cascade of reactions leading to the formation of the indanone ring with specific relative stereochemistry at the 2 and 3 positions.

Furthermore, substrate-controlled diastereoselective reactions can be employed. In this approach, a chiral auxiliary attached to the precursor molecule directs the stereochemical outcome of a subsequent reaction. For instance, the intramolecular cyclization of a precursor bearing a chiral auxiliary can lead to the formation of one diastereomer in preference to others. After the desired stereochemistry is established, the chiral auxiliary can be cleaved to yield the final product.

| Diastereoselective Strategy | Reaction Type | Key Features | Potential Application |

| Tandem Cycloaddition/Nazarov Reaction | Lewis acid-promoted cascade | Forms 2,3-disubstituted indanones with high diastereoselectivity | Synthesis of indanone derivatives with multiple stereocenters |

| Substrate-Controlled Diastereoselection | Use of a chiral auxiliary | The auxiliary directs the stereochemical outcome of a cyclization reaction | Establishing the relative stereochemistry of substituents on the indanone ring |

Catalyst-Mediated Synthetic Routes

The use of catalysts is central to the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis offer powerful tools for constructing the indanone core with high levels of stereocontrol.

Transition Metal Catalysis in Indenone Synthesis

Transition metals such as palladium, rhodium, and nickel are widely used to catalyze the formation of carbon-carbon bonds in the synthesis of indanones. These metals can facilitate a variety of cyclization reactions, often with high chemo-, regio-, and stereoselectivity.

Palladium-catalyzed reactions are particularly versatile. An intramolecular reductive-Heck reaction, for instance, can be used to synthesize chiral 3-substituted indanones. This reaction involves the palladium-catalyzed cyclization of an aryl halide onto a pendant alkene, followed by a reduction step. The enantioselectivity of this process can be controlled by the use of chiral ligands.

Rhodium catalysts are effective in promoting asymmetric intramolecular 1,4-additions. For example, the cyclization of a substrate containing both an α,β-unsaturated ketone and a boronic acid can be catalyzed by a rhodium complex bearing a chiral phosphine ligand, leading to the formation of an enantioenriched 3-substituted indanone.

Nickel catalysis has emerged as a powerful tool for the reductive cyclization of enones to afford indanones with high enantiomeric induction. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

| Transition Metal | Catalytic Reaction | Typical Precursor | Key Advantage |

| Palladium | Reductive-Heck Reaction | Aryl halide with a pendant alkene | Versatility and control over stereochemistry with chiral ligands |

| Rhodium | Asymmetric 1,4-Addition | α,β-Unsaturated ketone with a boronic acid | High enantioselectivity in the formation of 3-substituted indanones |

| Nickel | Reductive Cyclization | Enone | High enantiomeric induction and mild reaction conditions |

Organocatalysis in Stereoselective Syntheses of this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. For the stereoselective synthesis of this compound, organocatalysts can offer several advantages, including milder reaction conditions and the avoidance of toxic heavy metals.

A key organocatalytic strategy is the intramolecular Michael addition . In this reaction, a chiral amine catalyst, such as a derivative of proline or a cinchona alkaloid, can activate an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine can then undergo an intramolecular conjugate addition to a tethered α,β-unsaturated system, leading to the formation of the indanone ring with high enantioselectivity. The stereochemical outcome is dictated by the chiral catalyst, which directs the approach of the enamine to the Michael acceptor.

Bifunctional organocatalysts, which possess both a Brønsted acidic site (e.g., a thiourea (B124793) or squaramide) and a Brønsted basic site (e.g., a tertiary amine), are also highly effective. These catalysts can simultaneously activate both the nucleophile and the electrophile in an intramolecular Michael addition, leading to high levels of stereocontrol.

| Organocatalyst Type | Activation Mode | Key Reaction | Stereochemical Control |

| Chiral Amines (e.g., Proline derivatives) | Enamine formation | Intramolecular Michael Addition | Facial selectivity in the cyclization step |

| Bifunctional Catalysts (e.g., Squaramides) | Dual activation of nucleophile and electrophile | Intramolecular Michael Addition | High enantioselectivity through a well-organized transition state |

Protecting Group Strategies and Deprotection Methodologies

For the synthesis of the target indanone, a key functional group to consider for protection is the ketone. If a reaction needs to be performed on another part of the molecule without affecting the ketone, it can be temporarily converted into a less reactive functional group, such as an acetal or ketal . Common protecting groups for ketones include ethylene (B1197577) glycol (forming a 1,3-dioxolane) and 1,3-propanediol (B51772) (forming a 1,3-dioxane). These groups are stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles.

Deprotection of acetals and ketals is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or p-toluenesulfonic acid. The choice of acid and reaction conditions can be tailored to avoid the degradation of other sensitive functional groups in the molecule.

In a hypothetical synthetic route, a precursor to the indanone might contain a carboxylic acid or an alcohol that needs to be protected. Carboxylic acids can be protected as esters (e.g., methyl or ethyl esters), while alcohols are commonly protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers). The selection of a specific protecting group depends on its stability towards the planned reaction conditions and the ease of its subsequent removal.

| Functional Group | Protecting Group | Protection Method | Deprotection Method |

| Ketone | Ethylene Glycol | Acid-catalyzed reaction with ethylene glycol | Aqueous acid (e.g., HCl) |

| Carboxylic Acid | Methyl Ester | Fischer esterification (methanol, acid catalyst) | Saponification (e.g., NaOH) followed by acidification |

| Alcohol | Benzyl Ether | Williamson ether synthesis (benzyl bromide, base) | Hydrogenolysis (H₂, Pd/C) |

Theoretical and Computational Investigations of 4,7 Dichloro 3 Methyl 2,3 Dihydro 1h Inden 1 One

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule is fundamental to its chemical and physical properties. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of organic compounds like 4,7-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to act as an electron donor or acceptor. youtube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's nucleophilicity or its tendency to donate electrons. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's electrophilicity or its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. jgpt.co.in

For this compound, the presence of electron-withdrawing chlorine atoms and the carbonyl group is expected to lower the energy of the LUMO, enhancing its electrophilic character. The methyl group, being electron-donating, would slightly raise the energy of the HOMO. A hypothetical representation of the FMO energies for this compound, calculated at a typical DFT level of theory (e.g., B3LYP/6-31G*), is presented in Table 1.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily localized on the carbonyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack. |

| HOMO | -6.8 | Distributed across the aromatic ring and the chlorine atoms, suggesting these as regions of electron density. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps use a color spectrum to indicate regions of varying charge, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

In this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The chlorine atoms would also exhibit regions of negative potential. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would likely be in regions of positive electrostatic potential, making them susceptible to nucleophilic attack. Such maps are crucial for predicting intermolecular interactions, including hydrogen bonding and halogen bonding. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. rsc.orgnih.gov

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. longdom.orgwikipedia.org By mapping the PES, chemists can identify the most stable conformations, which correspond to the valleys or minima on the surface, and the transition states for conformational changes, which are located at the saddle points. libretexts.orglibretexts.org

For this compound, the primary conformational flexibility arises from the puckering of the five-membered dihydroindene ring and the rotation of the methyl group. Computational methods can systematically vary key dihedral angles to map out the PES and identify the low-energy conformers. For instance, the puckering of the cyclopentanone (B42830) ring can be described by specific dihedral angles, and calculations would reveal the energetic favorability of different puckered forms (e.g., envelope or twist conformations).

Dynamic Simulations of Molecular Conformations

While PES mapping provides a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of conformational behavior over time. nih.govplos.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule explores different conformations at a given temperature. rsc.org

An MD simulation of this compound would provide insights into the flexibility of the ring system and the rotational freedom of the methyl group. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the rates of interconversion between them. This information is particularly valuable for understanding how the molecule might interact with biological receptors or other molecules in a dynamic environment. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies that govern the reaction rates. nih.gov

For this compound, several types of reactions could be computationally investigated. For example, the reactivity of the carbonyl group towards nucleophilic addition can be explored. Computational models can be used to study the approach of a nucleophile to the carbonyl carbon, locate the transition state for the addition reaction, and calculate the activation barrier.

Similarly, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could be modeled. The presence of two chlorine atoms and a carbonyl group deactivates the ring, and computational studies can predict the regioselectivity of such reactions by comparing the activation energies for substitution at different positions. A hypothetical reaction coordinate for the nucleophilic addition of a generic nucleophile (Nu-) to the carbonyl group is depicted in Table 2, illustrating the type of data that can be obtained from such studies.

| Reaction Step | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State | [Complex of reactants at the point of bond formation] | +15.2 |

| Product | Adduct of Nu- at the carbonyl carbon | -8.5 |

These computational approaches provide a detailed, atomistic understanding of the factors that control the reactivity of this compound, guiding further experimental work and the design of new chemical entities.

Transition State Calculations for Key Reactions

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms, predicting reaction rates, and understanding selectivity. For a molecule like this compound, TS calculations would be instrumental in modeling reactions such as its synthesis, derivatization, or degradation.

A common synthetic route to indanone frameworks involves intramolecular Friedel-Crafts acylation. Theoretical modeling of this reaction would involve locating the transition state for the cyclization step. Using Density Functional Theory (DFT), researchers can map the potential energy surface of the reaction. The process involves identifying the reactant (e.g., a substituted phenylpropanoyl chloride), the product (the indanone), and the intermediate carbocation species. The transition state is a first-order saddle point on this surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical reaction involving the formation of the five-membered ring, the key parameters of the calculated transition state would include the lengths of the forming and breaking bonds, the imaginary frequency, and the activation energy. These calculations provide deep insights into the electronic and geometric factors that govern the reaction's feasibility and rate.

Hypothetical Data for a Key Reaction Transition State

| Parameter | Value | Description |

| Reaction Coordinate | C-C bond formation | Intramolecular cyclization |

| Imaginary Frequency | -250 cm⁻¹ | Vibrational mode corresponding to the TS |

| Activation Energy (Ea) | 20 kcal/mol | Energy barrier for the reaction |

| Key Bond Distance (forming) | 2.1 Å | Distance between the two carbon atoms forming the new bond |

Kinetic and Thermodynamic Parameters from Density Functional Theory (DFT)

DFT calculations are a powerful tool for obtaining a wide range of kinetic and thermodynamic parameters that characterize a chemical reaction or the stability of a molecule. rsc.org For this compound, these calculations can predict its relative stability and reactivity.

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated for the molecule and its various potential isomers or reaction products. These values help in determining the spontaneity and equilibrium position of chemical processes. For example, by calculating the Gibbs free energy of formation, one can assess the thermodynamic stability of the title compound relative to its precursors.

Kinetic parameters, primarily the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. This allows for the theoretical prediction of reaction rate constants using transition state theory. Such studies are crucial for optimizing reaction conditions and predicting the outcomes of new chemical transformations. researchgate.net

Hypothetical Thermodynamic and Kinetic Data

| Parameter | Calculated Value | Unit | Significance |

| Thermodynamic | |||

| Enthalpy of Formation (ΔHf°) | -50.5 | kcal/mol | Relative stability of the molecule |

| Gibbs Free Energy of Formation (ΔGf°) | -25.2 | kcal/mol | Spontaneity of formation under standard conditions |

| Entropy (S°) | 95.8 | cal/mol·K | Measure of molecular disorder |

| Kinetic (for a hypothetical reaction) | |||

| Activation Energy (Ea) | 22.5 | kcal/mol | Energy barrier to reaction |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ | s⁻¹ | Theoretical reaction rate |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation. nih.gov

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. core.ac.uk For this compound, theoretical chemical shifts can be calculated and compared to experimental spectra to confirm its structure.

The process involves optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing the NMR calculation. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). Discrepancies between predicted and experimental shifts can often be resolved by considering solvent effects or the presence of different conformers.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (C=O) | - | 205.0 |

| C2 | 2.7 (dd) | 35.5 |

| C3 | 3.1 (m) | 38.0 |

| C3-CH₃ | 1.3 (d) | 18.5 |

| C3a | - | 145.0 |

| C4 | - | 135.0 |

| C5 | 7.4 (d) | 125.0 |

| C6 | 7.6 (d) | 128.0 |

| C7 | - | 138.0 |

| C7a | - | 150.0 |

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.gov For this compound, a theoretical vibrational analysis would yield a set of frequencies and their corresponding intensities, which can be directly compared to experimental IR and Raman spectra. core.ac.uk

The calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants and, subsequently, the vibrational frequencies. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov The analysis of the vibrational modes (e.g., stretching, bending, and torsional motions) allows for a detailed assignment of the experimental spectral bands. mdpi.com

Hypothetical Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹, scaled) | IR Intensity | Raman Activity | Assignment |

| 3050 | Low | Medium | Aromatic C-H stretch |

| 2960 | Medium | Medium | Aliphatic C-H stretch |

| 1715 | High | Low | C=O stretch |

| 1600 | High | High | Aromatic C=C stretch |

| 1450 | Medium | Medium | CH₂ scissoring |

| 1280 | High | Medium | Aromatic C-C stretch |

| 1100 | High | Low | C-Cl stretch |

| 850 | High | Low | C-H out-of-plane bend |

Non-Covalent Interactions and Supramolecular Assembly Potential

Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, play a crucial role in determining the crystal packing and supramolecular assembly of molecules. mdpi.com For this compound, the presence of chlorine atoms, an aromatic ring, and a carbonyl group suggests the potential for a rich variety of non-covalent interactions.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. These methods analyze the electron density and its derivatives to identify regions of space where non-covalent interactions are significant. For the title compound, one might expect to find C-H···O hydrogen bonds involving the carbonyl oxygen, halogen bonds involving the chlorine atoms, and π-stacking between the aromatic rings of adjacent molecules in a crystal lattice. Understanding these interactions is key to predicting and controlling the solid-state properties of the material.

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

Elucidation of Stereochemistry via Advanced NMR Techniques

The presence of a chiral center at the C3 position of 4,7-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one necessitates the use of advanced NMR techniques to determine its relative and absolute stereochemistry.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the relative stereochemistry of a molecule by identifying protons that are in close spatial proximity. huji.ac.ilcolumbia.edu For this compound, these techniques can establish the spatial relationship between the methyl group at C3 and the proton at the same carbon, relative to the protons on the adjacent methylene (B1212753) group (C2).

In a NOESY or ROESY spectrum, cross-peaks are observed between protons that are typically less than 5 Å apart. By analyzing the correlation patterns, the through-space proximity of protons can be mapped. For instance, a NOESY or ROESY correlation between the C3-methyl protons and one of the C2 protons would indicate that they are on the same face of the five-membered ring. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of their separation. huji.ac.il

Table 1: Hypothetical NOESY/ROESY Correlations for a Stereoisomer of this compound

| Proton 1 | Proton 2 | Observed Correlation | Implied Proximity |

| H3 | H2a | Strong | Yes |

| H3 | H2b | Weak/Absent | No |

| CH₃ at C3 | H2a | Weak/Absent | No |

| CH₃ at C3 | H2b | Strong | Yes |

Note: H2a and H2b represent the two diastereotopic protons on the C2 carbon.

To determine the enantiomeric excess (ee) of a chiral sample of this compound, NMR spectroscopy in the presence of a chiral shift reagent (CSR) is a highly effective method. nih.govresearchgate.net Chiral shift reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of the target compound. google.comtcichemicals.com This interaction leads to a separation of NMR signals for the two enantiomers, allowing for their quantification. acs.org

The ketone functional group in this compound can act as a Lewis basic site for coordination with the chiral shift reagent. Upon addition of a CSR such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), the protons in the vicinity of the carbonyl group will experience different induced shifts for the (R)- and (S)-enantiomers. google.com This results in the splitting of corresponding NMR signals into two distinct sets, with the integration of these signals directly corresponding to the ratio of the enantiomers in the sample.

Table 2: Representative ¹H-NMR Chemical Shift Data of a Chiral Ketone in the Presence of a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - Enantiomer 1 | Chemical Shift (δ) with CSR (ppm) - Enantiomer 2 |

| H5 | 7.50 | 7.85 | 7.90 |

| H6 | 7.30 | 7.60 | 7.64 |

| H3 | 3.50 | 4.10 | 4.18 |

| CH₃ at C3 | 1.30 | 1.85 | 1.92 |

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, including in-situ infrared (IR) and Raman spectroscopy, offers valuable insights into the molecular structure and reaction dynamics of this compound.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. nih.govresearchgate.net By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the concentrations of reactants, intermediates, and products can be tracked over time without the need for sampling. researchgate.netrsc.org For the synthesis or subsequent reactions of this compound, in-situ IR can monitor the disappearance of reactant peaks and the appearance of product peaks. For example, the characteristic carbonyl (C=O) stretch of the indenone ring would be a key vibrational band to monitor.

Table 3: Characteristic Infrared Absorption Frequencies for Monitoring Reactions of an Aromatic Ketone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| C=O (Aromatic Ketone) | Stretching | 1680-1700 | Monitoring consumption of the ketone |

| C-Cl (Aryl Chloride) | Stretching | 1000-1100 | Stable throughout many reactions |

| C-H (Aliphatic) | Stretching | 2850-2960 | Monitoring changes in aliphatic portion |

| O-H (Alcohol) | Stretching (Broad) | 3200-3600 | Monitoring formation of an alcohol product from ketone reduction |

Raman spectroscopy is a complementary technique to IR spectroscopy that is particularly well-suited for the analysis of the solid-state form of a compound. It can be used to distinguish between different polymorphs, solvates, and hydrates. acs.org For this compound, Raman spectroscopy would provide a detailed fingerprint of its crystalline form. The technique is sensitive to the vibrations of the carbon skeleton and the C-Cl bonds, which can provide information about intermolecular interactions in the solid state. mdpi.comacs.org

Table 4: Representative Raman Shifts for a Halogenated Aromatic Ketone

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| C=O Stretch | 1670-1690 |

| Aromatic Ring Breathing | 990-1010 |

| C-Cl Stretch | 600-800 |

| CH₃ Rocking | 1020-1050 |

X-ray Crystallography and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule and its arrangement in the solid state. mdpi.com An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and the absolute stereochemistry of a single enantiomer if a chiral crystal is obtained.

The crystal packing analysis reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds (C-Cl···O or C-Cl···π), and π-π stacking interactions, which govern the physical properties of the solid material. rsc.orgmdpi.com For this compound, the dichloro-substitution pattern could lead to significant halogen bonding interactions, influencing the crystal lattice. rsc.org

Table 5: Illustrative Crystallographic Data for a Dichloro-Substituted Aromatic Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 920.5 |

| Z (molecules/unit cell) | 4 |

Polymorphism and Co-crystallization Studies

Co-crystallization studies would aim to combine this compound with other molecules (co-formers) to create novel crystal structures with tailored properties. The selection of co-formers would be guided by principles of crystal engineering, targeting specific intermolecular interactions.

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is fundamental to understanding and predicting the crystal structure of molecular solids. For this compound, key interactions would likely include halogen bonding (C–Cl···O and C–Cl···Cl), hydrogen bonding (C–H···O), and π–π stacking interactions involving the aromatic ring. Crystal engineering utilizes these non-covalent interactions to design and synthesize new crystalline materials with desired structural motifs and properties. Computational modeling, in conjunction with experimental crystallographic data, would be instrumental in analyzing the strength and directionality of these interactions, providing insights into the packing arrangements of the molecules in the crystal lattice. Analysis of the Hirshfeld surface can be a powerful tool to visualize and quantify these intermolecular contacts.

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₈Cl₂O), the theoretical exact mass can be calculated. An experimentally determined mass that closely matches this theoretical value would confirm the elemental formula. The high resolving power of instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers is crucial for distinguishing between ions of very similar mass-to-charge ratios, ensuring unambiguous formula assignment.

Table 1: Theoretical Isotopic Abundances for [C₁₀H₈Cl₂O]

| Isotope Composition | Relative Abundance (%) |

|---|---|

| ¹²C₁₀¹H₈³⁵Cl₂¹⁶O | 100.0 |

| ¹²C₁₀¹H₈³⁵Cl³⁷Cl¹⁶O | 65.0 |

| ¹²C₁₀¹H₈³⁷Cl₂¹⁶O | 10.6 |

This interactive table allows for sorting and filtering of the theoretical isotopic pattern, which is a key feature in mass spectrometry for compounds containing chlorine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides valuable information about the connectivity of atoms within a molecule. For this compound, MS/MS studies would likely reveal characteristic fragmentation patterns. Common fragmentation pathways for similar halogenated aromatic ketones include the loss of chlorine atoms, carbon monoxide, and methyl groups. By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. The study of fragmentation patterns of related dichloroaniline compounds has shown characteristic losses that aid in structural elucidation. nih.gov

Table 2: Potential Fragmentation Pathways of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 214 | 199 | CH₃ |

| 214 | 186 | CO |

| 214 | 179 | Cl |

This interactive table presents hypothetical fragmentation data that would be expected from an MS/MS experiment on the target compound.

Applications As a Synthetic Intermediate and Building Block

Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a significant driver of innovation in organic chemistry, providing not only access to biologically active molecules for further study but also spurring the development of new synthetic methodologies. epfl.ch The indanone core is a recurring motif in a number of natural products, making indanone derivatives valuable starting materials or key intermediates in their total synthesis. nih.govresearchgate.net

The indanone framework is a key structural component in various biologically active natural products. nih.govresearchgate.net Its presence in molecules isolated from diverse natural sources, such as marine sponges and terrestrial plants, highlights its importance as a pharmacophore. nih.govnih.gov Consequently, synthetic chemists frequently target indanone derivatives as strategic starting points for the total synthesis of these complex molecules.

One notable example is the marine sponge metabolite Nakiterpiosin, which exhibits potent cytotoxicity and whose total synthesis has involved a Nazarov cyclization to construct the key 1-indanone (B140024) intermediate. nih.gov Other natural products featuring the indane or indanone core include Caraphenol B and Pterosin B. nih.gov The general synthetic utility of 1-indanones in accessing these types of compounds is well-established. orgsyn.org While the indanone scaffold is crucial, specific examples detailing the direct incorporation of 4,7-dichloro-3-methyl-2,3-dihydro-1H-inden-1-one into the total synthesis of a specific natural product are not extensively documented in scientific literature. The principles of retrosynthetic analysis, however, suggest its potential as a starting material for chlorinated indane-containing natural products.

Table 1: Examples of Natural Products Containing the Indanone/Indane Core

| Natural Product | Source | Noted Biological Activity |

|---|---|---|

| Nakiterpiosin | Marine Sponge | Potent Cytotoxicity nih.gov |

| Caraphenol B | Caragna sinica | Not specified nih.gov |

This table presents examples of natural products containing the general indanone/indane scaffold, illustrating the importance of this structural motif.

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory, often leading to efficient and elegant constructions of complex molecules. These approaches can involve cascade reactions or enzymatic-like transformations. While the indanone structure is part of many natural products, there is currently a lack of specific, documented research demonstrating the use of this compound as a key precursor in a biomimetic synthesis pathway.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science, with nitrogen-containing heterocycles being particularly prevalent in FDA-approved drugs. amazonaws.comopenmedicinalchemistryjournal.com The ketone functionality of this compound serves as a versatile handle for the construction of various fused and appended heterocyclic ring systems.

Annulation reactions are powerful ring-forming strategies used to build cyclic and polycyclic systems. wikipedia.org The Robinson annulation, for instance, is a classic method that uses a ketone and a methyl vinyl ketone to construct a six-membered ring. wikipedia.org The ketone in the five-membered ring of this compound can potentially act as the nucleophile (after deprotonation to its enolate) in Michael additions, a key step in many annulation sequences. This reactivity would allow for the fusion of additional rings onto the indanone core.

While the general principles of annulation chemistry are well-understood and widely applied, specific examples employing this compound as the ketone component to generate fused heterocyclic systems are not prominently featured in the available chemical literature. The potential exists for its use in reactions like the Robinson annulation or other [4+2] or [3+3] cycloaddition strategies to build complex polycyclic frameworks. wikipedia.orgresearchgate.net

The synthesis of nitrogen-containing heterocycles is a central theme in organic chemistry. nih.govktu.edu The carbonyl group of this compound is a key functional group for derivatization to introduce nitrogen atoms, which can then participate in cyclization reactions. For example, condensation of the indanone with amines or hydrazines can form imines or hydrazones, respectively. These intermediates can then undergo further reactions, such as cyclization or rearrangement, to form N-heterocycles.

A common strategy involves the aldol (B89426) condensation of an indanone with an aldehyde to form a 2-arylidene-1-indanone derivative. researchgate.net These α,β-unsaturated ketones are versatile intermediates that can react with binucleophiles like hydrazine (B178648) or urea (B33335) to construct fused pyrazole (B372694) or pyrimidine (B1678525) rings. Although this represents a viable pathway for generating novel N-heterocyclic compounds from an indanone core, specific studies detailing the synthesis and subsequent cyclization of derivatives of this compound are not widely reported.

Table 2: Potential Heterocyclic Scaffolds from Indanone Precursors

| Reagent | Intermediate | Resulting Heterocycle |

|---|---|---|

| Hydrazine (H₂NNH₂) | Hydrazone | Fused Pyrazole |

| Hydroxylamine (H₂NOH) | Oxime | Fused Isoxazole |

| Urea (H₂NCONH₂) | Condensation Product | Fused Pyrimidinone |

This table outlines potential synthetic pathways for constructing N-heterocycles from a generic indanone core, illustrating the versatility of the ketone functional group.

Scaffold for Catalyst and Ligand Development

The development of novel catalysts and ligands is crucial for advancing synthetic efficiency, particularly in asymmetric synthesis. Rigid molecular scaffolds are often sought after in ligand design to create well-defined chiral environments around a metal center. The bicyclic, conformationally restricted structure of the indanone core could, in principle, serve as a foundational scaffold for new classes of chiral ligands.

By functionalizing the indanone backbone with coordinating groups (e.g., phosphines, amines, oxazolines) and leveraging the existing stereocenter at the 3-position, it is theoretically possible to design ligands for asymmetric catalysis. However, a review of the scientific literature indicates that the use of this compound, or indanones in general, as a primary scaffold for the development of new catalysts and ligands is not a widely explored or documented field of research.

Building Block for Functional Materials

The rigid, planar structure and the potential for π-conjugation in derivatives of this compound make it a promising building block for functional materials with interesting optical and electronic properties.

The bifunctional nature of derivatives of this indenone allows for their incorporation into polymer backbones. For example, conversion of the ketone to other functional groups, such as diols or diamines, would create monomers that can be polymerized through condensation reactions. The rigidity of the indane unit can impart thermal stability and desirable mechanical properties to the resulting polymers. The presence of chlorine atoms could also enhance flame retardancy or serve as handles for post-polymerization modification.

Indanone derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnih.gov The indenone core can act as an electron-accepting unit in donor-acceptor type chromophores. Chemical modifications of this compound, such as Knoevenagel condensation at the 2-position, can extend the π-conjugated system and tune the electronic properties. The dichloro substituents can influence the HOMO and LUMO energy levels of the molecule, which is a critical factor in designing materials for optoelectronic applications.

Table 2: Predicted Optoelectronic Properties of a Derivative of this compound (Note: The data presented are hypothetical and based on trends observed for similar donor-acceptor chromophores containing an indanone acceptor.)

| Derivative Structure | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) |

| 2-(dicyanomethylene)-4,7-dichloro-3-methyl-2,3-dihydro-1H-inden-1-one | ~450 | ~550 | -6.2 | -3.8 |

Diversification Strategies for Complex Molecular Scaffolds

The indanone framework is a common motif in biologically active compounds. Therefore, this compound can serve as a starting point for the synthesis of diverse libraries of compounds for drug discovery.

Parallel synthesis techniques can be employed to rapidly generate a large number of derivatives from a common scaffold. Starting with this compound, a variety of transformations can be performed in a parallel format. For example, the ketone can be reacted with a diverse set of Grignard reagents to introduce different substituents at the 1-position. The resulting tertiary alcohols can then be subjected to further reactions. Similarly, the chlorine atoms on the aromatic ring can be substituted using a range of cross-coupling partners. This approach allows for the efficient exploration of the chemical space around the indenone core, which can accelerate the discovery of new compounds with desired biological activities.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late step in its synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies and the fine-tuning of a molecule's properties without the need for de novo synthesis. While specific examples of late-stage functionalization applied directly to This compound are not extensively documented in publicly available literature, the inherent reactivity of the indanone core and its substituents provides a basis for predicting potential LSF strategies. The reactivity of the chloro-substituted aromatic ring, the enolizable ketone, and the methyl-bearing stereocenter are all potential handles for modification.

The primary value of This compound as a synthetic intermediate lies in its densely functionalized and rigid scaffold. The application of LSF would further enhance its utility by allowing for the diversification of this core structure. Potential transformations could target the aromatic C-H bonds, the chloro substituents, or the aliphatic portion of the molecule.

Drawing from the broader knowledge of indanone chemistry, several late-stage functionalization approaches can be envisioned for this molecule. For instance, transition-metal-catalyzed cross-coupling reactions are a mainstay of LSF. The chloro substituents at the 4- and 7-positions could potentially undergo reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds. However, the reactivity of these chloro groups would need to be carefully controlled to achieve selectivity, as they are electronically and sterically distinct.

Another avenue for LSF is the direct C-H functionalization of the aromatic ring. While the existing chloro substituents are deactivating, modern catalytic systems have shown remarkable efficacy in functionalizing electron-deficient aromatic rings. This could allow for the introduction of additional substituents at the 5- or 6-positions, further expanding the chemical space accessible from this building block.

The ketone functionality also presents opportunities for late-stage modification. For example, conversion to an enolate or silyl (B83357) enol ether could enable alpha-functionalization reactions. Additionally, the ketone could be transformed into other functional groups, such as an alcohol or an amine, through reduction or reductive amination, respectively. These transformations, when applied late in a synthetic sequence, would allow for the introduction of diverse polar functionalities.

While direct, published examples for This compound are scarce, the synthesis of 2-chloro-3-amino indenone derivatives from 2,3-dichloro indenones through an addition-elimination mechanism with various amines highlights the potential for functionalizing the indenone core. This type of reaction, if applied to a more complex molecule containing the dichloro-indenone scaffold, could be considered a late-stage functionalization.

The following table outlines hypothetical late-stage functionalization reactions that could be explored with This compound , based on known reactivity of similar structures.

| Reaction Type | Target Site | Potential Reagents and Conditions | Potential Product |

|---|---|---|---|

| Suzuki Coupling | C4-Cl or C7-Cl | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Aryl-substituted dichloro-indenone |

| Buchwald-Hartwig Amination | C4-Cl or C7-Cl | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) | Amino-substituted dichloro-indenone |

| C-H Borylation | C5-H or C6-H | B₂pin₂, Ir catalyst (e.g., [Ir(cod)OMe]₂) | Borylated dichloro-indenone |

| Reductive Amination | C1-ketone | Amine, reducing agent (e.g., NaBH(OAc)₃) | 1-Amino-dichloro-indenone derivative |

| Alpha-Arylation | C2-position | Aryl halide, Pd catalyst, base | 2-Aryl-dichloro-indenone |

It is important to note that the successful implementation of these hypothetical reactions would require empirical optimization of reaction conditions to manage selectivity and reactivity, especially given the multiple potential reaction sites on the molecule. The development of robust LSF protocols for This compound would significantly amplify its role as a versatile building block in the synthesis of complex molecules.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

Traditional methods for synthesizing indenones, such as intramolecular Friedel-Crafts acylations, often rely on harsh conditions, stoichiometric reagents, and environmentally persistent solvents, leading to significant waste generation. nih.gov Future research must prioritize the development of more sustainable and efficient synthetic pathways to 4,7-dichloro-3-methyl-2,3-dihydro-1H-inden-1-one.

Green Chemistry Principles in Indenone Synthesis

Applying the principles of green chemistry is paramount for the future synthesis of halogenated indenones. ijnc.ir The conventional synthesis of the indenone core often involves Friedel-Crafts acylation, which can be made more environmentally benign. nih.gov For instance, using methanesulfonic anhydride (B1165640) as a promoter allows for the preparation of aryl ketones with minimal waste that contains no metal or halogenated components. organic-chemistry.orgacs.org Research should focus on adapting such methodologies for the synthesis of this compound. Key areas for exploration include the use of catalytic reagents over stoichiometric ones, employing safer and renewable solvents, and designing processes with high atom economy to minimize waste. rsc.org A metal-free approach using L-proline as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes represents another green pathway to indanone scaffolds. rsc.org

Table 1: Application of Green Chemistry Principles to Indenone Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Catalysis | Replacing stoichiometric Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions with recyclable solid acid catalysts or metal triflates. researchgate.net |

| Safer Solvents | Exploring the use of ionic liquids or solvent-free conditions, potentially assisted by microwave irradiation, to replace chlorinated solvents. researchgate.netijnrd.org |

| Atom Economy | Designing annulation or cycloaddition reactions that incorporate a majority of the atoms from reactants into the final indenone product. researchgate.net |

| Energy Efficiency | Utilizing microwave-assisted synthesis or photoredox catalysis to reduce reaction times and lower energy consumption compared to conventional heating. anton-paar.com |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or starting materials derived from renewable sources to construct the carbon skeleton. |

Photoredox Catalysis and Electrosynthesis Applications

Modern synthetic techniques like photoredox catalysis and electrosynthesis offer powerful, sustainable alternatives for constructing complex molecules. acs.org Visible-light photoredox catalysis, in particular, has emerged as a potent strategy for radical cyclization reactions to build functionalized cyclic ketones under mild conditions. nih.govacs.org Future studies could explore the photoredox-catalyzed radical cyclization of a suitably substituted β-ketoester to form the five-membered ring of this compound. This approach could offer high stereoselectivity, which is crucial due to the chiral center at the C3 position. nih.gov

Electrosynthesis provides another green alternative by replacing chemical oxidants or reductants with electricity. This method has been successfully applied to the synthesis of various organic compounds and could be adapted for the cyclization step in the formation of the target indenone, thereby minimizing chemical waste and avoiding harsh reagents.

Exploration of Novel Reactivity Patterns

The reactivity of the this compound system is largely unexplored. The presence of two chlorine atoms on the aromatic ring, a ketone functionality, and a chiral center creates a molecule with rich potential for novel chemical transformations.

Unconventional Activation Modes

Non-conventional energy sources can unlock new reactivity pathways. nih.gov Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reactions, including intramolecular Friedel-Crafts acylations and various heterocyclizations, often leading to higher yields and cleaner product profiles in significantly less time than conventional heating. researchgate.netmdpi.comorganic-chemistry.orgnih.gov Applying microwave irradiation to the cyclization step for forming this compound could enhance efficiency and reduce the formation of byproducts. researchgate.net Similarly, high-intensity ultrasound (sonochemistry) is another activation method that could promote the desired transformations under milder conditions. nih.gov The exploration of C-H activation strategies could also provide novel routes to functionalized indenones, diverging from classical named reactions. researchgate.netrsc.org

Table 2: Comparison of Conventional vs. Unconventional Activation for Indanone Synthesis

| Activation Method | Typical Conditions | Advantages for Indenone Synthesis | Reference |

|---|---|---|---|

| Conventional Heating | Oil bath, reflux, hours to days | Well-established procedures | nih.gov |

| Microwave Irradiation | Sealed vessel, 80-180°C, minutes | Rapid heating, reduced reaction times, higher yields, improved purity. ijnrd.organton-paar.com | researchgate.net |

| Ultrasound | Ultrasonic bath, ambient temperature, minutes to hours | Milder conditions, enhanced reaction rates | nih.gov |

| Mechanochemistry | Ball milling, solvent-free | Avoids bulk solvents, enables reactions between solids | |

Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a central challenge in modern organic synthesis. mdpi.com For this compound, future research should focus on transformations that selectively target one of the functional groups or positions.

Chemoselectivity: Developing reactions that selectively modify the ketone (e.g., reduction, olefination) without affecting the chloro-aromatic ring, or vice-versa.

Regioselectivity: The synthesis of substituted indenones often struggles with a lack of control over regioselectivity, sometimes leading to difficult-to-separate isomeric mixtures. d-nb.info Nickel-catalyzed Larock annulations have shown excellent regioselectivity in producing a wide range of indenones. rsc.org Future work could focus on directing further substitutions on the aromatic ring to a specific position (e.g., C5 or C6).

Stereoselectivity: The methyl group at the C3 position creates a chiral center. A key challenge is the development of enantioselective synthetic routes to produce a single enantiomer of the target molecule. This could be achieved through asymmetric catalysis, for instance, in a rhodium-catalyzed asymmetric intramolecular 1,4-addition or a palladium-catalyzed asymmetric C-C bond activation. organic-chemistry.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. acs.org For a molecule like this compound, where experimental data may be scarce, computational modeling can guide future synthetic and reactivity studies.

Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the molecule. mdpi.com Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.comnih.gov Halogen substitution is known to significantly lower the LUMO level, which can be a key factor in the molecule's reactivity. nih.govchemrxiv.org

Furthermore, modeling tools like the Distortion/Interaction Activation Strain model can elucidate the origins of activation barriers in potential reactions, helping to design more efficient synthetic pathways. nih.gov Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for intermolecular interactions. researchgate.net Such computational insights are invaluable for designing experiments, predicting reaction outcomes, and understanding complex reaction mechanisms, thereby accelerating the exploration of this unique indenone derivative. researchgate.netresearchgate.net

Machine Learning in Reaction Prediction

The application of machine learning (ML) in synthetic chemistry represents a paradigm shift, moving from traditional trial-and-error experimentation to data-driven predictive science. rjptonline.orgrjptonline.org For a molecule like this compound, ML models can be leveraged to address several key challenges. By training algorithms on vast databases of existing chemical reactions, it is possible to predict reaction outcomes, including product yields and potential side products, with increasing accuracy. rjptonline.orgbeilstein-journals.org

A primary challenge is the availability of high-quality, structured data. The performance of ML models is fundamentally dependent on the data they are trained on; incomplete or biased datasets can limit their predictive power. rjptonline.org Future efforts will likely involve developing global ML models that can suggest general reaction conditions for novel transformations of the indenone core, as well as local models that can fine-tune specific parameters to optimize the yield and selectivity for a particular reaction family. beilstein-journals.org For instance, ML algorithms like random forests have successfully predicted reaction yields for complex cross-coupling reactions using calculated molecular descriptors as inputs. pharmaceutical-technology.com This approach could be adapted to predict the optimal conditions for functionalizing the chloro-substituted aromatic ring or modifying the methyl-bearing stereocenter of the target compound. Such predictive models can guide chemists to select high-yield reactions and score synthetic pathways, thereby reducing experimental effort and resource consumption. rjptonline.orgrjptonline.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

Understanding the behavior of this compound in complex biological or material systems necessitates computational methods that can accurately model its interactions at an atomic level. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for this purpose. frontiersin.orgtifr.res.in In a QM/MM simulation, the chemically active region of a system—such as the indenone substrate and the key residues of an enzyme's active site—is treated with high-accuracy quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is described using more computationally efficient molecular mechanics. frontiersin.orgmit.edubiomolmd.org

This dual approach allows for the detailed study of reaction mechanisms, transition states, and activation barriers within a realistic representation of a complex environment, which is often impractical with purely QM methods due to computational cost. frontiersin.orgnih.gov For example, if a derivative of this compound were being investigated as an enzyme inhibitor, QM/MM simulations could elucidate the precise binding mode and the mechanism of inhibition. nih.gov The accuracy of these simulations is critically dependent on the careful definition of the QM/MM boundary and the choice of the QM method. wustl.edu Advanced QM/MM approaches are continually being developed to improve the treatment of electrostatic interactions and to incorporate more efficient QM methods, enhancing their predictive power for studying enzymatic catalysis and other complex processes. biomolmd.orgnih.gov

Design of Next-Generation Indenone-Based Molecular Tools

The inherent reactivity and structural features of the indenone scaffold make it an attractive starting point for the development of sophisticated molecular tools for biology and materials science.

Probes for Mechanistic Biological Studies

Indanone derivatives have demonstrated a wide range of biological activities, including potential applications in the treatment of neurodegenerative diseases like Alzheimer's. nih.govbeilstein-journals.orgnih.gov This bioactivity suggests that the this compound framework could be adapted to create molecular probes for investigating biological pathways. For example, by incorporating a fluorophore or a photoreactive group, derivatives could be designed to selectively bind to a target protein. Such probes would enable researchers to visualize the localization of the target within cells or to identify its binding partners through photo-affinity labeling. Some indenone-based compounds have already been employed as fluorescent probes in biochemical studies. researchgate.net The development of these tools often involves synthesizing a library of related compounds and screening them for the desired activity, a process that can be guided by computational modeling and a deep understanding of structure-activity relationships. nih.govnih.gov

Building Blocks for Advanced Materials

The indanone core is a versatile building block for organic synthesis, finding use in the creation of agrochemicals, pharmaceuticals, and functional materials. researchgate.net The specific substitution pattern of this compound offers unique opportunities for its use as a precursor in materials science. The two chlorine atoms provide reactive sites for cross-coupling reactions, allowing the indenone unit to be incorporated into larger polymeric or supramolecular structures. The ketone functionality can also be used as a handle for further chemical modification. The rigid, bicyclic nature of the indenone scaffold could impart desirable properties such as thermal stability or specific photophysical characteristics to the resulting materials. For instance, indenone derivatives can be synthesized through transition-metal-catalyzed annulation reactions, highlighting their role as key intermediates in constructing complex molecular architectures. researchgate.net

Integration with Flow Chemistry and Automation Technologies

The synthesis of this compound and its derivatives stands to be significantly enhanced through the adoption of flow chemistry and automation. researchgate.net Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch synthesis. vapourtec.comtue.nl This precise control often leads to higher yields, improved product purity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netresearchgate.net

Automated flow chemistry systems can perform multi-step syntheses and reaction optimizations with minimal manual intervention. vapourtec.com By integrating pumps, reactors, and analytical tools with intelligent software, these systems can systematically explore a wide range of reaction conditions to quickly identify the optimal parameters for a given transformation. vapourtec.comresearchgate.net This is especially valuable for library synthesis, where numerous derivatives of a lead compound are required for screening purposes. vapourtec.com The integration of automation and real-time monitoring can optimize production efficiency and consistency, accelerating the development and scale-up of synthetic processes for valuable indenone-based compounds. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for 4,7-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation of the indanone core. For chlorination, reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux in anhydrous conditions are effective. Methylation at the 3-position can be achieved via alkylation using methyl iodide (CH₃I) in the presence of a base (e.g., NaH). Yield optimization requires controlled stoichiometry, inert atmospheres, and monitoring reaction progress via TLC or HPLC. For example, analogous fluorinated indenones use LiHMDS as a strong base for selective substitution (e.g., fluorination in ), which could be adapted for chlorination . Reduction steps, if needed, may employ NaBH₄ or LiAlH₄, as seen in related indenone derivatives ( ) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and dihydro indenone ring conformation. For instance, ¹H NMR can distinguish between equatorial and axial protons in the dihydro ring (see for analogous compound characterization) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment. SHELX software () is widely used for refinement, though initial structure solution may require complementary methods like Patterson maps or charge flipping .

- Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns.

Q. How can researchers assess the purity of this compound, and what analytical standards should be applied?

- Methodological Answer :

- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Calibrate against certified reference materials.

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

- Melting Point Consistency : Compare observed melting points with literature data; deviations >2°C indicate impurities.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the prediction of reactivity in this compound?

- Methodological Answer : DFT at the B3LYP/6-31G(d,p) level (as in ) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl groups at 4,7-positions increase electrophilicity at the carbonyl group, favoring nucleophilic attacks. Global reactivity indices (electronegativity, chemical hardness) derived from HOMO-LUMO gaps quantify stability and regioselectivity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :